molecular formula C14H16N2O3 B455794 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide CAS No. 438221-61-5

5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide

Cat. No. B455794
CAS RN: 438221-61-5
M. Wt: 260.29g/mol
InChI Key: DZAXKEKCWHVSEQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of metaxalone is C12H15NO3 . This corresponds to a molecular weight of 221.25 . The structural formula is also provided in the references .


Physical And Chemical Properties Analysis

Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .

Scientific Research Applications

Antibacterial and Enzyme Inhibition Activities

Compounds structurally related to 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide have been synthesized and evaluated for their antibacterial and enzyme inhibition activities. For instance, N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides were studied for their potential antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as for their lipoxygenase inhibitory activity (Rasool et al., 2016). This suggests that derivatives of this compound may also possess similar biological activities, making them candidates for further investigation in the fields of antimicrobial and anti-inflammatory research.

Antioxidant and Metal Chelating Activities

Another area of research involves the synthesis and biological evaluation of dihydropyridine analogs, which are known for their potent antioxidant and metal chelating activities. These properties are significant in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019). Given the structural versatility of furohydrazide derivatives, this compound could be explored for its antioxidant capabilities and potential in mitigating oxidative stress-related conditions.

Synthesis and Chemical Transformations

Research on the synthesis and chemical transformations of related compounds, such as the degenerate transesterification of dimethylphenol derivatives, provides valuable insights into reaction mechanisms and the potential for creating novel derivatives with enhanced or specialized properties (Jackman et al., 1991). Understanding these chemical processes can aid in the development of new synthetic routes and applications for this compound and its derivatives.

properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-5-10(2)7-12(6-9)18-8-11-3-4-13(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAXKEKCWHVSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328085
Record name 5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

438221-61-5
Record name 5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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